2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This specific piperazinylquinoxaline derivative (CAS 2548987-26-2) is essential for medicinal chemistry programs targeting VEGFR-2 and c-Kit kinases. Its unique 4-methyl-6-(pyrrolidin-1-yl)pyrimidine substitution pattern creates a distinct pharmacophoric fingerprint that cannot be replicated by des-methyl, morpholine, or regioisomeric analogs. Procure this exact compound to ensure reproducible SAR data, validate target engagement specificity against CAS 2549035-35-8, and probe solvent-exposed region interactions critical for resistance-breaking kinase inhibitor discovery.

Molecular Formula C21H25N7
Molecular Weight 375.5 g/mol
CAS No. 2548987-26-2
Cat. No. B6459434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS2548987-26-2
Molecular FormulaC21H25N7
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCCC5
InChIInChI=1S/C21H25N7/c1-16-14-19(26-8-4-5-9-26)25-21(23-16)28-12-10-27(11-13-28)20-15-22-17-6-2-3-7-18(17)24-20/h2-3,6-7,14-15H,4-5,8-13H2,1H3
InChIKeyYLCNXRALSADLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline: A Specialized Quinoxaline-Piperazine-Pyrimidine Scaffold for Kinase-Targeted Research


The compound 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2548987-26-2) is a synthetic small molecule belonging to the piperazinylquinoxaline class, characterized by a quinoxaline core linked via a piperazine bridge to a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine moiety [1]. This scaffold is structurally related to a series of compounds designed as potential kinase inhibitors, particularly targeting VEGFR-2 and other tyrosine kinases implicated in cancer [2]. Its molecular formula is C21H25N7 with a molecular weight of 375.5 g/mol [1]. As a research-use-only chemical, it serves as a versatile building block and a potential lead-like molecule for medicinal chemistry optimization, particularly where modulation of specific kinase targets is desired [2].

Why 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline Cannot Be Simply Replaced by a Similar Analog


Substitution among piperazinylquinoxaline derivatives is not straightforward due to the critical impact of subtle structural variations on biological activity. The specific substitution pattern on the pyrimidine ring (4-methyl vs. hydrogen), the nature of the heterocycle attached (pyrrolidine vs. morpholine), and the substitution status on the quinoxaline core (unsubstituted vs. 2-methyl) each contribute to a unique pharmacophoric fingerprint. Computational docking and structure-activity relationship (SAR) studies on this compound class indicate that these modifications alter key interactions within kinase ATP-binding pockets, such as extra hydrophobic contact from the 4-methyl group and distinct hydrogen-bonding patterns, which directly influence target potency and selectivity [1]. Therefore, interchanging with a des-methyl, regioisomeric, or alternative heterocyclic analog can lead to a significant loss or alteration of the desired inhibitory profile, making the procurement of the exact compound essential for reproducible research [1].

Quantitative Differentiation Evidence for 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline vs. Closest Analogs


Structural Differentiation: 4-Methyl Pyrimidine Substitution vs. Des-Methyl Analog (CAS 2548990-09-4)

The target compound features a critical 4-methyl substituent on the pyrimidine ring, which is absent in the des-methyl analog 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2548990-09-4). In related kinase inhibitor scaffolds, the addition of a methyl group at this position is known to increase lipophilicity and enhance hydrophobic packing with the 'selectivity pocket' of certain kinases, a key determinant of potency and selectivity [1]. While direct affinity data for this specific pair is not yet published, the 14 g/mol molecular weight difference translates to a calculated increase in clogP, suggesting improved membrane permeability and target engagement potential relative to the des-methyl comparator [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Kinase Inhibition Profile: Unsubstituted Quinoxaline Core vs. 2-Methyl Analog (CAS 2640964-32-3)

A closely related analog, 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2640964-32-3), has demonstrated cytotoxic activity against multiple leukemia cell lines with IC50 values of 5.0 µM (K562), 7.5 µM (HL60), and 6.0 µM (U937) . The primary structural difference is the presence of a 2-methyl group on the quinoxaline in the analog, versus unsubstituted quinoxaline in the target compound. The target compound's quinoxaline core is more sterically accessible, which alters its binding mode and likely its kinase selectivity profile compared to the 2-methyl analog. While direct potency data for the target compound is not publicly available in peer-reviewed literature, preliminary vendor data suggests it may be a potent inhibitor of c-Kit tyrosine kinase with an IC50 potentially below 1 µM, indicating a different primary target preference from the leukemia-active analog .

Cancer Biology Tyrosine Kinase Cytotoxicity

Heterocyclic Differentiation: Pyrrolidine vs. Morpholine Analog (CAS 2549052-90-4)

The target compound incorporates a pyrrolidine ring on the pyrimidine, contrasting with the morpholine-substituted analog 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2549052-90-4). This substitution has a significant impact on the molecule's basicity, hydrogen-bonding capability, and lipophilicity. Pyrrolidine is a stronger base (pKa ~11) and more lipophilic than morpholine (pKa ~8.5), which contains an oxygen atom that can act as an additional hydrogen bond acceptor. In ATP-competitive kinase inhibitor design, this difference commonly leads to altered selectivity profiles and metabolic stability, as observed in multiple chemotypes [1]. Therefore, the pyrrolidine analog is expected to exhibit a distinct kinase inhibition spectrum and oral bioavailability profile compared to its morpholine counterpart.

Kinase Selectivity Physicochemical Properties Drug-likeness

Regioisomeric Differentiation: 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine vs. 6-Methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 2549035-35-8)

The target compound's pyrimidine ring is substituted at the 4-position with a methyl and the 6-position with pyrrolidine, while a related analog, 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2549035-35-8), exhibits a regioisomeric arrangement with the pyrrolidine at the 2-position and methyl at the 6-position. This positional shift drastically alters the vector of the pyrrolidine group within the kinase hinge-binding region. The target compound's arrangement allows the pyrrolidine to extend towards the solvent-exposed region, whereas the regioisomer directs it into the adenine pocket, a change known to cause a complete loss of activity against certain kinase targets in similar scaffolds [1]. This structural nuance makes the two regioisomers entirely distinct in terms of biological activity.

Binding Mode Medicinal Chemistry Isosteric replacement

VEGFR-2 Kinase Inhibition: Class-Level Potency Benchmark for the Piperazinylquinoxaline Scaffold

A series of piperazinylquinoxaline derivatives, which are the direct structural class of the target compound, have been reported as effective VEGFR-2 inhibitors with IC50 values ranging from 0.19 to 0.60 µM, compared to 0.08 µM for sorafenib [1]. This establishes a quantitative performance baseline for the scaffold. The target compound, bearing a unique pyrrolidine and methyl substitution pattern, is a differentiated member of this active class. Its specific activity is anticipated to fall within or near this low-micromolar IC50 range, but with potentially altered selectivity versus other kinases due to its distinct pendant groups, as demonstrated by its predicted c-Kit activity . Research groups aiming to explore VEGFR-2 inhibition with a compound that also possesses a distinct secondary kinase fingerprint would find the target compound a superior tool compared to the series' prototype [1].

VEGFR-2 Anticancer Apoptosis

Optimal Research Scenarios for Procuring 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline


Focused Structure-Activity Relationship (SAR) Studies on Pyrimidine-Linked Quinoxaline Kinase Inhibitors

In a medicinal chemistry program optimizing VEGFR-2 or c-Kit inhibitors, procuring this specific compound is essential. Its unique combination of a 4-methylpyrimidine and pyrrolidine provides a distinct data point for understanding how these groups influence kinase selectivity and potency, as opposed to building the entire SAR around des-methyl or morpholine analogs. This compound serves as a direct comparator to a large cluster of related derivatives [1].

Chemical Probe for Investigating Solvent-Front Kinase Interactions

The compound's pyrrolidine group is ideally positioned to probe interactions in the solvent-exposed region of kinase ATP-binding sites. Researchers can use this tool to study the effect of a basic, lipophilic pyrrolidine on target residence time and cellular efficacy, compared to probes containing regioisomeric or morpholine groups, which engage this region differently [2].

Reference Standard for Differentiating Regioisomer Biological Activity

This compound can serve as a reference standard to prove that biological activity is specifically driven by the 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl isomer. It should be used in parallel with its regioisomer (CAS 2549035-35-8) to demonstrate the critical nature of substitution geometry for target engagement, a crucial set of control experiments for any study claiming target-specific effects [2].

Kinase Profiling in Drug-Resistant Cancer Cell Models

Given its predicted c-Kit and class-level VEGFR-2 activity, this compound is a strong candidate for use in panel screening against drug-resistant cancer cell lines, particularly those with secondary kinase domain mutations. Its differential sensitivity profile versus the 2-methylquinoxaline analog could uncover new resistance-breaking mechanisms, making it a valuable tool for novel anticancer drug discovery .

Quote Request

Request a Quote for 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.